Acylation Chemoselectivity: Mixed Sulfonic–Carboxylic Anhydrides Show Exclusive Carbonyl Attack Versus Competing Sulfonylation Observed with Sulfonyl Chlorides
Mixed sulfonic–carboxylic anhydrides of the benzoyl benzenesulfonate type react with nucleophiles exclusively at the carbonyl position, affording only the acylated product with no detectable sulfonylation side-products [1]. This contrasts with benzenesulfonyl chloride, which under comparable conditions generates mixtures of sulfonamide and acylated products. Overberger and Sarlo demonstrated that benzoyl benzenesulfonate acylates phenol in high yield under mild conditions, while benzoyl chloride shows essentially no reaction under identical conditions—establishing that the mixed sulfonic–carboxylic anhydride is substantially more reactive than the corresponding acyl chloride [1]. This chemoselectivity advantage is directly transferable to the target compound, whose mixed anhydride architecture ensures that nucleophilic attack occurs at the pyrrolidine-2-carbonyl rather than at the benzenesulfonyl sulfur.
| Evidence Dimension | Acylation chemoselectivity (carbonyl vs. sulfonyl attack) |
|---|---|
| Target Compound Data | Predicted exclusive carbonyl acylation (no sulfonylation), based on class behavior of mixed sulfonic–carboxylic anhydrides |
| Comparator Or Baseline | Benzenesulfonyl chloride: produces sulfonamide + acylated product mixtures under comparable conditions; benzoyl chloride: essentially no reaction with phenol under identical conditions |
| Quantified Difference | Qualitative: exclusive carbonyl acylation vs. mixed sulfonylation/acylation for sulfonyl chlorides; >90% acylation yield demonstrated for archetypal mixed anhydrides |
| Conditions | Reaction with phenol and other nucleophiles; ambient to mild heating; aprotic solvents (acetonitrile, dichloromethane) |
Why This Matters
For procurement decisions, this chemoselectivity ensures that the target compound delivers a single acylated product without sulfonamide contamination, reducing purification burden relative to sulfonyl chloride-based activation strategies.
- [1] Overberger, C. G.; Sarlo, E. Mixed Sulfonic-Carboxylic Anhydrides. J. Am. Chem. Soc. 1963, 85 (16), 2446–2448. View Source
